molecular formula C17H13BrO4 B2787441 3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one CAS No. 303119-08-6

3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one

Cat. No.: B2787441
CAS No.: 303119-08-6
M. Wt: 361.191
InChI Key: PQJSTNDCSHVFLC-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromophenoxy group at the 3-position and an ethoxy group at the 7-position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a suitable bromophenol derivative with the chromen-4-one core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding hydroxyl derivative.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit the activity of certain enzymes involved in inflammatory or oxidative stress pathways.

    Modulation of signaling pathways: The compound may modulate key signaling pathways, such as the NF-κB or MAPK pathways, which are involved in inflammation and cell proliferation.

    Induction of apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

3-(2-bromophenoxy)-7-ethoxy-4H-chromen-4-one can be compared with other similar compounds, such as:

    3-(2-chlorophenoxy)-7-ethoxy-4H-chromen-4-one: This compound has a chlorophenoxy group instead of a bromophenoxy group, which may result in different biological activities and reactivity.

    3-(2-bromophenoxy)-7-methoxy-4H-chromen-4-one: This compound has a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.

    3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one: This compound has a hydroxyl group instead of an ethoxy group, which may influence its biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-bromophenoxy)-7-ethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO4/c1-2-20-11-7-8-12-15(9-11)21-10-16(17(12)19)22-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJSTNDCSHVFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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